

# The Role of CD28 in Immunology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | DB28     |           |  |  |
| Cat. No.:            | B1227162 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

CD28 is a critical co-stimulatory molecule expressed on the surface of T lymphocytes, playing a pivotal role in the activation, proliferation, and survival of these essential immune cells. As a member of the immunoglobulin superfamily, CD28 and its interaction with its ligands, CD80 (B7-1) and CD86 (B7-2) on antigen-presenting cells (APCs), provide the crucial "signal two" for T-cell activation. This signal is indispensable for a robust adaptive immune response; its absence following T-cell receptor (TCR) engagement (signal one) can lead to a state of T-cell anergy or unresponsiveness. The central role of the CD28 signaling pathway has made it a key area of investigation in immunology and a promising target for therapeutic intervention in a wide range of diseases, including autoimmune disorders and cancer.

This technical guide provides an in-depth overview of the role of CD28 in immunology research, with a focus on quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

# Data Presentation: Quantitative Insights into CD28 Function

The following tables summarize key quantitative data related to the study of CD28 function in immunology.



Table 1: T-Cell Activation and Proliferation

| Parameter               | Cell Type                                        | Stimulation<br>Conditions                                                      | Result                                                         | Reference |
|-------------------------|--------------------------------------------------|--------------------------------------------------------------------------------|----------------------------------------------------------------|-----------|
| T-Cell<br>Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Anti-CD3 (1<br>μg/mL) + Anti-<br>CD28 (5 μg/mL)                                | Significant<br>increase in T-cell<br>division over 72<br>hours | [1]       |
| T-Cell<br>Proliferation | Mouse Splenic T-<br>cells                        | Plate-bound Anti-<br>CD3 (1-3 μg/mL)<br>+ Soluble Anti-<br>CD28 (3-5<br>μg/mL) | Robust<br>proliferation<br>observed over<br>40-72 hours        | [1]       |
| CAR T-Cell<br>Expansion | Human T-cells                                    | CD19 CAR with<br>CD28 co-<br>stimulatory<br>domain                             | Rapid<br>proliferation and<br>potent effector<br>functions     | [2]       |
| Treg Expansion          | Human CD4+ T-<br>cells                           | Superagonistic<br>anti-CD28<br>antibody (clone<br>S20013B)                     | Preferential expansion of regulatory T-cells (Tregs)           | [3]       |

Table 2: Cytokine Production



| Cytokine                | Cell Type              | Stimulation<br>Conditions                      | Concentration/<br>Fold Change                      | Reference |
|-------------------------|------------------------|------------------------------------------------|----------------------------------------------------|-----------|
| IL-2                    | Human T-cell<br>clones | Anti-CD3 + Anti-<br>CD28 mAb                   | Strong<br>augmentation of<br>IL-2 secretion        | [4]       |
| IFN-γ                   | Human PBMCs            | PPD or Td<br>antigens + CD28<br>co-stimulation | Enhanced IFN-y<br>release                          | [5]       |
| IL-5                    | Human PBMCs            | Td antigen +<br>CD28 co-<br>stimulation        | Enhanced IL-5<br>secretion                         | [5]       |
| IL-10                   | Human T-cell<br>clones | Anti-CD3 + Anti-<br>CD28 mAb                   | Augmented IL-10 production, dependent on IL-2      | [4]       |
| IFN-γ, TNF-α, IL-<br>1β | Human T-cells          | Anti-CD3 +<br>Superagonistic<br>anti-CD28      | Increased production of pro-inflammatory cytokines | [3]       |

Table 3: Therapeutic Modulation of CD28



| Therapeutic<br>Agent                      | Mechanism                              | Disease Target                   | Key Finding                                                         | Reference |
|-------------------------------------------|----------------------------------------|----------------------------------|---------------------------------------------------------------------|-----------|
| Abatacept<br>(CTLA4-Ig)                   | Blocks CD28-<br>CD80/86<br>interaction | Autoimmune<br>diseases           | Inhibits T-cell activation                                          | [6]       |
| FR104 (anti-<br>CD28 Fab')                | Selective CD28 antagonist              | Autoimmunity,<br>Transplantation | Blocks CD28<br>without activating<br>it                             | [6]       |
| TGN1412<br>(Superagonistic<br>anti-CD28)  | Potent CD28<br>agonist                 | (Initially)<br>Autoimmunity      | Caused cytokine<br>storm in Phase I<br>trial                        | [7]       |
| KYV-101 (CD19<br>CAR T-cell with<br>CD28) | CAR T-cell<br>therapy                  | Rheumatoid<br>Arthritis          | Well-tolerated with rapid CAR T-cell expansion and B-cell depletion | [8]       |

## **Experimental Protocols**

Detailed methodologies for key experiments in CD28 research are provided below.

## Protocol 1: In Vitro Human T-Cell Activation using Anti-CD3 and Anti-CD28 Antibodies

This protocol describes a common method for polyclonal activation of human T-cells for downstream functional assays.[1][9]

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.



- Sterile 96-well flat-bottom cell culture plates.
- Anti-human CD3 antibody (clone UCHT1 or OKT3), sterile.
- Anti-human CD28 antibody (clone CD28.2), sterile.
- Sterile Phosphate Buffered Saline (PBS).
- Optional: Recombinant human IL-2.

### Procedure:

- Plate Coating with Anti-CD3:
  - Dilute anti-CD3 antibody to a final concentration of 1-3 μg/mL in sterile PBS.
  - Add 100 μL of the diluted anti-CD3 antibody solution to each well of a 96-well plate.
  - Incubate the plate for at least 2 hours at 37°C or overnight at 4°C to allow the antibody to coat the plastic.
  - Aspirate the antibody solution from the wells. Do not wash the plate.
- T-Cell Preparation and Stimulation:
  - Resuspend isolated PBMCs or purified T-cells in complete RPMI 1640 medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
  - $\circ\,$  Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 3-5  $\mu g/mL.$
  - Optional: Add recombinant human IL-2 (e.g., 20 U/mL) to the cell suspension to promote proliferation.
  - Add 200 μL of the cell suspension containing anti-CD28 to each anti-CD3-coated well.
- Incubation and Analysis:
  - Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.



After incubation, cells can be harvested for analysis of proliferation (e.g., by CFSE dilution), and supernatants can be collected to measure cytokine production (e.g., by ELISA or multiplex bead array).

# Protocol 2: Flow Cytometric Analysis of CD28 Expression on Human T-Cells

This protocol outlines the steps for staining human T-cells to determine the percentage of CD28-expressing cells within the CD4+ and CD8+ populations.[10][11]

### Materials:

- Human PBMCs or whole blood.
- FACS buffer (PBS with 2% FBS and 0.09% sodium azide).
- Fluorochrome-conjugated antibodies:
  - Anti-human CD3 (e.g., PerCP-Cy5.5)
  - Anti-human CD4 (e.g., APC)
  - Anti-human CD8 (e.g., FITC)
  - Anti-human CD28 (e.g., PE, clone CD28.2)
  - Isotype control for anti-CD28 (e.g., PE-conjugated mouse IgG1, κ).
- Optional: Red Blood Cell (RBC) Lysis Buffer (if using whole blood).
- · Optional: Live/Dead stain.
- FACS tubes.
- Flow cytometer.

### Procedure:



### Cell Preparation:

- $\circ$  If using whole blood, aliquot 100  $\mu$ L into a FACS tube. If using PBMCs, resuspend cells in FACS buffer and aliquot approximately 1 x 10<sup>6</sup> cells per tube.
- Optional: Add a live/dead stain according to the manufacturer's protocol.

### Antibody Staining:

- Add the pre-titrated amounts of anti-CD3, anti-CD4, anti-CD8, and anti-CD28 antibodies to the appropriate tubes.
- In a separate tube, add the isotype control antibody in place of the anti-CD28 antibody.
- Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Wash and Lysis (if applicable):
  - Add 2 mL of FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
  - Decant the supernatant.
  - If using whole blood, add 2 mL of 1X RBC Lysis Buffer, vortex, and incubate for 10 minutes at room temperature in the dark. Centrifuge and decant the supernatant.
  - Wash the cells again with 2 mL of FACS buffer.

### Acquisition:

- Resuspend the cell pellet in 300-500 μL of FACS buffer.
- Acquire the samples on a flow cytometer.

### Data Analysis:

- Gate on the lymphocyte population using forward and side scatter.
- Gate on live, single cells.



- From the live singlets, identify CD3+ T-cells.
- Within the CD3+ population, distinguish CD4+ and CD8+ subsets.
- For both CD4+ and CD8+ populations, determine the percentage of cells expressing
   CD28 based on the fluorescence intensity compared to the isotype control.

## Protocol 3: Co-Immunoprecipitation of CD28-Interacting Proteins

This protocol describes a method to isolate CD28 and its binding partners from T-cell lysates. [12][13][14]

### Materials:

- Activated T-cells (e.g., Jurkat T-cells or primary T-cells stimulated with anti-CD3/CD28).
- Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
- Anti-CD28 antibody for immunoprecipitation.
- Protein A/G magnetic beads or agarose beads.
- Normal IgG from the same species as the anti-CD28 antibody (for negative control).
- Wash buffer (e.g., lysis buffer with a lower detergent concentration).
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
- Microcentrifuge tubes.

### Procedure:

- Cell Lysis:
  - Wash activated T-cells with ice-cold PBS and centrifuge.



- Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cell lysate) to a new pre-chilled tube.
- Pre-clearing the Lysate:
  - Add Protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
  - Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.
- Immunoprecipitation:
  - Add the anti-CD28 antibody to the pre-cleared lysate. In a parallel tube, add the normal IgG as a negative control.
  - Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
  - Add Protein A/G beads to each tube and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

### Washing:

- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.

### Elution:

- Elute the protein complexes from the beads by adding elution buffer.
- If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.
- Pellet the beads and collect the supernatant containing the eluted proteins.



### Analysis:

 Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known or suspected interacting proteins. Alternatively, mass spectrometry can be used for unbiased identification of novel binding partners.

# Mandatory Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: CD28 co-stimulatory signaling pathway in T-cell activation.



## **Experimental Workflows**



Click to download full resolution via product page

Caption: Workflow for in vitro T-cell activation using anti-CD3/CD28.





Click to download full resolution via product page

Caption: Workflow for analyzing CD28 expression by flow cytometry.

## Conclusion



The CD28 co-stimulatory pathway is a cornerstone of T-cell biology and a focal point of immunological research. A thorough understanding of its signaling mechanisms and the development of robust experimental models are crucial for advancing our knowledge of immune regulation and for the continued development of novel immunotherapies. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, detailed protocols, and visual representations to aid in the design and interpretation of experiments targeting this critical immune checkpoint. As research progresses, a deeper understanding of the nuances of CD28 signaling will undoubtedly unlock new avenues for treating a host of human diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Influence of CD28 co-stimulation on cytokine production is mainly regulated via interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CD28 Costimulation of T Helper 1 Cells Enhances Cytokine Release In Vivo [frontiersin.org]
- 6. Antagonist Anti-CD28 Therapeutics for the Treatment of Autoimmune Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 7. The rise and fall of the CD28 superagonist TGN1412 and its return as TAB08: a personal account PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kyverna Therapeutics Announces Promising Phase 1 Data for KYV-101 in Treatment-Refractory Rheumatoid Arthritis [quiverquant.com]
- 9. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific US [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]



- 11. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous proteinprotein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- To cite this document: BenchChem. [The Role of CD28 in Immunology Research: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1227162#role-of-db28-in-immunology-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com